molecular formula C12H17N3 B7967164 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane

6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane

Cat. No.: B7967164
M. Wt: 203.28 g/mol
InChI Key: PKYPTEIGVZSAIT-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by their unique fused ring structures, which often impart significant biological and chemical properties. This compound, in particular, features a pyridine ring attached to a spirocyclic amine, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane typically involves multi-step organic reactions. One common approach is the reaction of pyridin-3-ylmethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the pyridine ring or the spirocyclic framework.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, making it useful in studying biological pathways and interactions.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications. It may be used as a lead compound in drug discovery, particularly for diseases involving the central nervous system or cardiovascular system.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane exerts its effects depends on its specific biological target. For example, if it acts as a ligand for a receptor, it may bind to the receptor's active site, triggering a cascade of intracellular events. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

  • 6-(Pyridin-2-ylmethyl)-2,6-diazaspiro[3.4]octane

  • 6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane

  • 2,6-Diazaspiro[3.4]octane derivatives with different substituents

Uniqueness: 6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit distinct binding affinities and pharmacological properties.

This comprehensive overview provides a detailed insight into the chemical, biological, and industrial significance of this compound. Its unique structure and versatile applications make it a valuable compound in various scientific fields.

Properties

IUPAC Name

6-(pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-11(6-13-4-1)7-15-5-3-12(10-15)8-14-9-12/h1-2,4,6,14H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYPTEIGVZSAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CNC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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